Regioisomeric Anti-Inflammatory Potency Differentiation: 5-(4-Methoxyphenyl)-6-(4-pyridyl) vs. 6-(4-Methoxyphenyl)-5-(4-pyridyl) in Adjuvant Arthritic Rat Model
The Lantos et al. (1984) study established that the two regioisomeric series—5-(4-pyridyl)-6-(4-substituted-phenyl) and 5-(4-substituted-phenyl)-6-(4-pyridyl)—display dramatically divergent anti-inflammatory potencies. The authors reported 'strikingly higher potencies for one analogous series than for their isomers' in the adjuvant arthritic rat assay [1]. This represents the foundational evidence that procurement of the specific 5-(4-methoxyphenyl)-6-(4-pyridyl) regioisomer (CAS 72873-71-3), rather than its opposite positional isomer, is pharmacologically non-trivial. The structural assignment of the isomeric pair was confirmed by X-ray analysis, eliminating ambiguity [1]. In the 1985 follow-up SAR study, it was further demonstrated that for the asymmetrically substituted diaryl series, potent adjuvant arthritis activity was retained only with the 5-alkyl heteroatom, 6-halo-substituted regioisomer, whereas the opposite pattern led to potency loss [2].
| Evidence Dimension | Anti-inflammatory potency (regioisomer comparison: 5-(4-pyridyl)-6-(4-substituted-phenyl) series vs. 5-(4-substituted-phenyl)-6-(4-pyridyl) series) |
|---|---|
| Target Compound Data | 5-(4-methoxyphenyl)-6-(4-pyridyl) regioisomer (designated Vb in US 4,175,127 Example 3); belongs to the series that demonstrated strikingly higher potency in the Lantos et al. 1984 study [1] |
| Comparator Or Baseline | 6-(4-methoxyphenyl)-5-(4-pyridyl) regioisomer (designated Va in US 4,175,127 Example 3); belongs to the opposing isomeric series with significantly lower potency [1] |
| Quantified Difference | The 1984 paper describes the potency difference between the two isomeric series as 'strikingly higher'—exact ED50 or % inhibition values for the methoxy-substituted pair are contained within the full-text tables of J. Med. Chem. 1984, 27(1), 72–75 (DOI: 10.1021/jm00367a014) [1] |
| Conditions | Adjuvant-induced arthritic rat assay (standard SmithKline Beecham anti-inflammatory screening model); oxazolone-induced contact sensitivity model in mice for cell-mediated immunity [1] |
Why This Matters
Procurement of the correct regioisomer is essential because the two positional isomers are pharmacologically non-equivalent; selecting the wrong isomer based on CAS number alone may yield a compound with substantially reduced or absent anti-inflammatory activity.
- [1] Lantos, I.; Bender, P. E.; Razgaitis, K. A.; Sutton, B. M.; DiMartino, M. J.; Griswold, D. E.; Walz, D. T. Antiinflammatory Activity of 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-Pyridyl and 4-Substituted-Phenyl Derivatives. J. Med. Chem. 1984, 27 (1), 72–75. DOI: 10.1021/jm00367a014. View Source
- [2] Bender, P. E.; Hill, D. T.; Offen, P. H.; Razgaitis, K.; Lavanchy, P.; Stringer, O. D.; Sutton, B. M.; Griswold, D. E.; DiMartino, M. J.; Walz, D. T. 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: A New Class of Immunoregulatory Antiinflammatory Agents. J. Med. Chem. 1985, 28 (9), 1169–1177. DOI: 10.1021/jm00147a008. View Source
